3,3'-([2,2'-Bipyridine]-4,4'-diyl)bis(2-cyanoacrylic acid)
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Overview
Description
3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylic acid) is a compound that belongs to the family of bipyridine derivatives. These compounds are known for their versatile applications in various fields, including chemistry, biology, and materials science. The unique structure of 3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylic acid) makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylic acid) typically involves the coupling of 2,2’-bipyridine with cyanoacrylic acid derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of the bipyridine core . The reaction conditions often include the use of bases such as potassium carbonate and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of bipyridine derivatives, including 3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylic acid), often involves large-scale coupling reactions using metal catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylic acid) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The cyano groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce bipyridine derivatives with reduced cyano groups .
Scientific Research Applications
3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylic acid) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylic acid) involves its ability to chelate metal ions. This chelation can inhibit metal ion-induced aggregation of biomolecules, such as amyloid-beta peptides in Alzheimer’s disease . The compound interacts with metal ions through its bipyridine core, forming stable complexes that prevent harmful interactions with other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with applications in materials science and coordination chemistry.
3,3’-Diamino-2,2’-Bipyridine: Known for its metal chelating properties and potential therapeutic applications.
Uniqueness
3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylic acid) is unique due to its dual cyanoacrylic acid groups, which enhance its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong metal ion chelation, such as in the development of advanced materials and therapeutic agents .
Properties
Molecular Formula |
C18H10N4O4 |
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Molecular Weight |
346.3 g/mol |
IUPAC Name |
(E)-3-[2-[4-[(E)-2-carboxy-2-cyanoethenyl]pyridin-2-yl]pyridin-4-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C18H10N4O4/c19-9-13(17(23)24)5-11-1-3-21-15(7-11)16-8-12(2-4-22-16)6-14(10-20)18(25)26/h1-8H,(H,23,24)(H,25,26)/b13-5+,14-6+ |
InChI Key |
XVCYQWZPECZQLT-ACFHMISVSA-N |
Isomeric SMILES |
C1=CN=C(C=C1/C=C(/C(=O)O)\C#N)C2=NC=CC(=C2)/C=C(/C(=O)O)\C#N |
Canonical SMILES |
C1=CN=C(C=C1C=C(C#N)C(=O)O)C2=NC=CC(=C2)C=C(C#N)C(=O)O |
Origin of Product |
United States |
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